Bradykinin (1-6) is a peptide fragment derived from the larger kinin bradykinin, which plays a significant role in various physiological processes, including inflammation, vasodilation, and blood pressure regulation. The full-length bradykinin is a nonapeptide composed of nine amino acids, while bradykinin (1-6) refers specifically to the first six amino acids of this sequence. This fragment retains some biological activity and is often studied for its pharmacological properties.
Bradykinin is primarily generated through the enzymatic cleavage of kininogen by kallikreins. Kallikreins are serine proteases that activate kininogens, leading to the production of biologically active kinins, including bradykinin and its fragments. The formation of bradykinin occurs in various tissues, with significant levels found in plasma and local tissues during inflammatory responses .
Bradykinin (1-6) belongs to the class of bioactive peptides known as kinins. These peptides are characterized by their ability to bind to specific receptors, primarily the bradykinin B2 receptor, which mediates many of their physiological effects. Kinins are classified based on their structure and receptor specificity; bradykinin (1-6) is categorized under short-chain kinins due to its truncated sequence.
The synthesis of bradykinin (1-6) can be achieved through several methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase peptide synthesis involves the sequential addition of protected amino acid residues to a solid support until the desired peptide chain is formed. This method allows for precise control over the sequence and purity of the final product.
Technical Details:
The molecular structure of bradykinin (1-6) consists of six amino acids: arginine, proline, glycine, phenylalanine, and two additional residues that complete its sequence. The exact sequence is:
This structure allows it to interact with its receptors effectively.
The molecular formula for bradykinin (1-6) is CHNO, with a molecular weight of approximately 600 Da. Its structure includes multiple functional groups that contribute to its biological activity.
Bradykinin (1-6) can undergo various chemical reactions typical for peptides, including hydrolysis and oxidation. Hydrolysis may occur under physiological conditions, leading to the breakdown into smaller peptides or amino acids.
Technical Details:
Bradykinin (1-6) exerts its biological effects primarily through interaction with the bradykinin B2 receptor. Upon binding, it activates intracellular signaling pathways involving phospholipase C and protein kinase C, leading to increased intracellular calcium levels and subsequent physiological responses such as vasodilation and increased vascular permeability.
Studies have shown that activation of the B2 receptor by bradykinin leads to:
Relevant data from studies indicate that bradykinin fragments retain significant biological activity even when truncated .
Bradykinin (1-6) has several applications in scientific research:
Bradykinin (1-6) (Arg-Pro-Pro-Gly-Phe-Ser; RPPGFS) is a stable N-terminal metabolite of the nonapeptide bradykinin (BK) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg; RPPGFSPFR), generated primarily through the enzymatic action of carboxypeptidase Y (CPY) and related enzymes on the parent BK molecule [6] [8]. Its formation represents a critical step in the kinin degradation cascade within the broader Kallikrein-Kinin System (KKS). The KKS is an evolutionarily conserved multiprotein cascade system involved in regulating inflammation, vascular permeability, blood pressure homeostasis, coagulation, and pain signaling [1] [4] [7].
The KKS activation pathway leading to Bradykinin (1-6) involves:
Table 1: Key Components in the Generation and Context of Bradykinin (1-6)
Component | Role in KKS/Bradykinin (1-6) Pathway | Significance |
---|---|---|
High Molecular Weight Kininogen (HK) | Precursor protein for bradykinin | Substrate for kallikreins; circulates complexed with prekallikrein or Factor XI [4] [10] |
Plasma Kallikrein | Serine protease cleaving HK | Liberates BK from HK; activated by Factor XIIa [1] [4] [7] |
Factor XII (Hageman Factor) | Initiator of contact activation | Autoactivates on surfaces, activates prekallikrein to kallikrein [4] [10] |
Bradykinin (BK) (1-9) | Primary active kinin | Mediates effects via B1R/B2R; rapidly degraded [1] [3] [7] |
Carboxypeptidase Y (CPY) / Carboxypeptidase N (CPN, Kininase I) | Metabolizing enzymes | Cleave C-terminal Arg (CPN) or Phe-Arg/Pro-Phe (CPY) from BK to generate Bradykinin (1-7) and subsequently Bradykinin (1-6) [6] [8] |
Bradykinin (1-6) (RPPGFS) | Stable N-terminal BK metabolite | Biologically active fragment with distinct receptor modulation properties (e.g., pain induction, smooth muscle effects) [6] [8] |
Evolutionary Conservation: The core KKS components, including kininogens, kallikreins, and kinin receptors, demonstrate significant homology across vertebrates, indicating fundamental physiological roles conserved for over 450 million years [1] [7]. While detailed studies on Bradykinin (1-6) specifically across species are less extensive than for BK itself, the metabolic pathways involving carboxypeptidase-mediated cleavage of bioactive peptides are highly conserved. Research on related kinin fragments (like des-Arg⁹-BK) shows species-specific variations in receptor affinity and function [2] [7], suggesting potential evolutionary divergence in the precise physiological roles of Bradykinin (1-6). Its consistent detection as a stable metabolite in mammalian systems, such as rat urine [6] [8], underscores its relevance within the conserved KKS metabolic network.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7